molecular formula C15H16N2O2 B7497938 (2-Methylquinolin-4-yl)-morpholin-4-ylmethanone

(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone

Cat. No. B7497938
M. Wt: 256.30 g/mol
InChI Key: RCQIFRDDHSOGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMQ, and it has been studied for its ability to inhibit certain enzymes and modulate various biological processes.

Mechanism of Action

MMQ inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This binding leads to the inhibition of the catalytic activity of the kinase, which in turn leads to the modulation of various biological processes.
Biochemical and Physiological Effects:
MMQ has been shown to modulate various biological processes, including cell proliferation, differentiation, and apoptosis. MMQ has also been shown to inhibit the activity of inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMQ in lab experiments is its ability to inhibit the activity of protein kinases, which are crucial enzymes in various biological processes. However, one of the limitations of using MMQ is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MMQ. One potential direction is the development of MMQ analogs with improved potency and selectivity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MMQ, which can help in the development of MMQ-based therapeutics. Additionally, the study of the role of MMQ in various diseases can provide insights into the pathogenesis of these diseases and the development of novel therapeutic strategies.
Conclusion:
In conclusion, (2-Methylquinolin-4-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ has been shown to inhibit the activity of protein kinases, modulate various biological processes, and inhibit the activity of inflammatory cytokines. MMQ has several advantages and limitations for lab experiments, and there are several future directions for the study of MMQ. Overall, MMQ has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of MMQ involves the reaction of 2-methylquinoline-4-carbaldehyde with morpholine and sodium cyanoborohydride. This reaction leads to the formation of (2-Methylquinolin-4-yl)-morpholin-4-ylmethanone. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

MMQ has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MMQ has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of protein kinases can lead to the modulation of various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

(2-methylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-10-13(12-4-2-3-5-14(12)16-11)15(18)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIFRDDHSOGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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